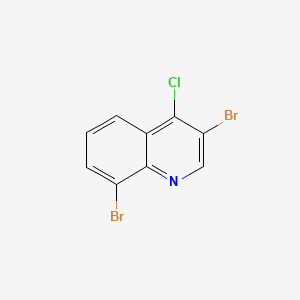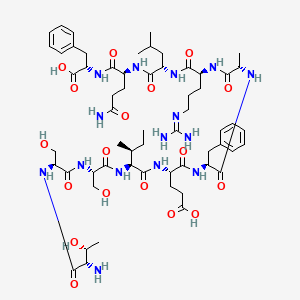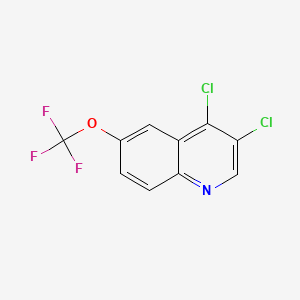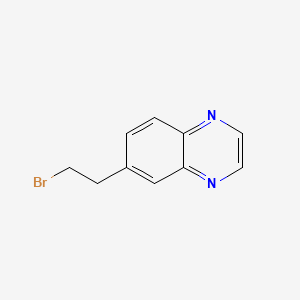
6-(2-Bromoethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Bromoethyl)quinoxaline is a derivative of quinoxaline, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It has a molecular formula of C10H9BrN2 .
Synthesis Analysis
Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . A wide range of synthetic strategies have been reported for the synthesis of quinoxaline derivatives . For instance, one study used 2-iodoxybenzoic acid (IBX) as a catalyst in the reaction of benzil with 1,2-diaminobenzene .Molecular Structure Analysis
The molecular structure of this compound consists of a total of 20 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis
Quinoxaline has been the subject of extensive research due to its potential biological and pharmaceutical properties . Various synthetic strategies and novel methodologies have been developed to decorate the quinoxaline scaffold with proper functional groups .科学的研究の応用
Synthesis and Biological Activities
- Quinoxalines, including derivatives synthesized from 6-(2-Bromoethyl)quinoxaline, have been extensively studied for their diverse biological activities. For instance, new derivatives of quinoxalines were synthesized, showing significant antiviral, antibacterial, and antifungal properties. These compounds have been tested for activities against a range of pathogens, indicating their potential in developing new therapeutic agents (Shibinskaya et al., 2010), (Ishikawa et al., 2012).
Antimicrobial and Anticancer Potential
- Certain quinoxaline derivatives, synthesized from brominated precursors similar to this compound, demonstrated high antimicrobial and anticancer activities. These findings highlight the potential of such derivatives in the development of new drugs for treating infectious diseases and cancer (Glushkov et al., 2005), (Abbas et al., 2015).
Material Science and Chemistry
- Research on quinoxaline derivatives also extends to material science, where their unique properties are exploited in the synthesis of novel compounds with potential applications in organic electronics and photonics. For example, studies on the optical and morphological properties of tri-fluoromethyl substituted quinoxaline derivatives reveal their potential in developing new materials for electronic and photonic devices (Rajalakshmi & Palanisami, 2020).
Synthetic Methods and Chemical Interactions
- Novel synthetic routes for quinoxaline derivatives, including those related to this compound, have been developed, showcasing the versatility of these compounds in organic synthesis. These methods emphasize green chemistry approaches and aim at cost-effectiveness, further broadening the scope of quinoxaline derivatives in medicinal chemistry and drug development (Khatoon & Abdulmalek, 2021).
作用機序
Target of Action
6-(2-Bromoethyl)quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse modes of action
Biochemical Pathways
Quinoxaline derivatives have been reported to demonstrate a wide range of physicochemical and biological activities , suggesting that they may interact with multiple biochemical pathways
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Quinoxaline derivatives, such as 6-(2-Bromoethyl)quinoxaline, can interact with various biomolecules in biochemical reactions
Cellular Effects
Quinoxaline compounds can influence cellular functions by triggering cellular signaling pathways
Molecular Mechanism
Quinoxaline derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression
特性
IUPAC Name |
6-(2-bromoethyl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHDLNUDQFRWJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695659 |
Source


|
| Record name | 6-(2-Bromoethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-74-7 |
Source


|
| Record name | 6-(2-Bromoethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
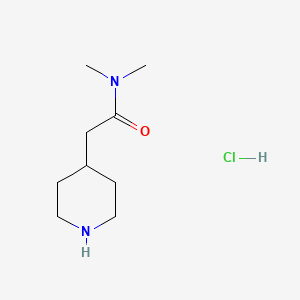

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)
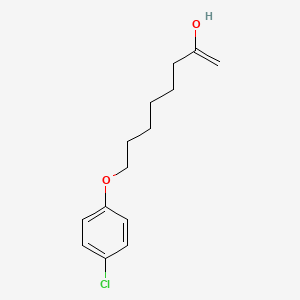
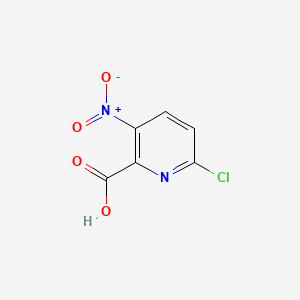
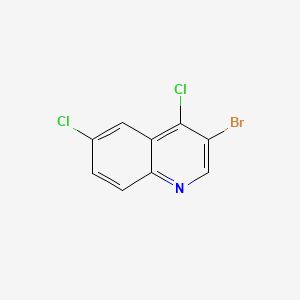

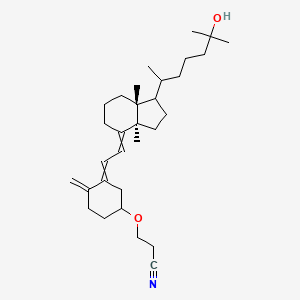
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-broMo-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMin](/img/no-structure.png)
